

3-Bromo-2-chloro-5-methoxypyridine literature review and key papers

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 3-Bromo-2-chloro-5-methoxypyridine

Cat. No.: B1522292

[Get Quote](#)

An In-depth Technical Guide to **3-Bromo-2-chloro-5-methoxypyridine**: A Cornerstone Building Block for Modern Medicinal Chemistry

Introduction: The Strategic Value of a Polysubstituted Pyridine

In the landscape of modern drug discovery and development, the pyridine scaffold remains a privileged heterocycle, integral to a vast number of FDA-approved drugs and clinical candidates.^[1] Its unique electronic properties and ability to engage in hydrogen bonding make it a cornerstone of medicinal chemistry. However, the true potential of this scaffold is unlocked through precise and versatile substitution. **3-Bromo-2-chloro-5-methoxypyridine** has emerged as a particularly valuable building block due to its orchestrated arrangement of functional groups.^{[2][3]}

This guide, intended for researchers, medicinal chemists, and process scientists, provides an in-depth analysis of **3-Bromo-2-chloro-5-methoxypyridine**. We will explore its synthesis, physicochemical properties, and, most critically, the nuanced reactivity that makes it a powerful tool for constructing complex molecular architectures. The key to its utility lies in the differential reactivity of its two halogen atoms—the bromine at C-3 and the chlorine at C-2. This intrinsic property allows for selective, sequential cross-coupling reactions, providing a reliable and efficient pathway to generate diverse libraries of novel compounds for biological screening and lead optimization.^[4]

Core Physicochemical and Spectroscopic Data

A precise understanding of a reagent's physical and spectroscopic properties is fundamental to its effective use in synthesis. The key data for **3-Bromo-2-chloro-5-methoxypyridine** are summarized below.

Property	Value	Reference(s)
CAS Number	1033202-44-6	[5]
Molecular Formula	C ₆ H ₅ BrCINO	[6]
Molecular Weight	222.47 g/mol	[6]
Appearance	White to off-white solid	[7]
¹ H NMR (300MHz, CDCl ₃)	δ: 3.99 (s, 3H), 7.81 (d, 1H), 8.05 (d, 1H)	[7]
Purity	Typically >98.0% (GC)	[6]

Safety & Handling: **3-Bromo-2-chloro-5-methoxypyridine** is an irritant, causing skin and serious eye irritation.[6] All manipulations should be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[6] Refer to the Safety Data Sheet (SDS) for complete handling and storage information.

Synthesis of the Building Block

The most common and direct laboratory-scale synthesis of **3-Bromo-2-chloro-5-methoxypyridine** involves the regioselective bromination of 5-chloro-2-methoxypyridine. The electron-donating nature of the methoxy group at the C-2 position activates the pyridine ring towards electrophilic substitution, directing the incoming bromine to the C-3 position.

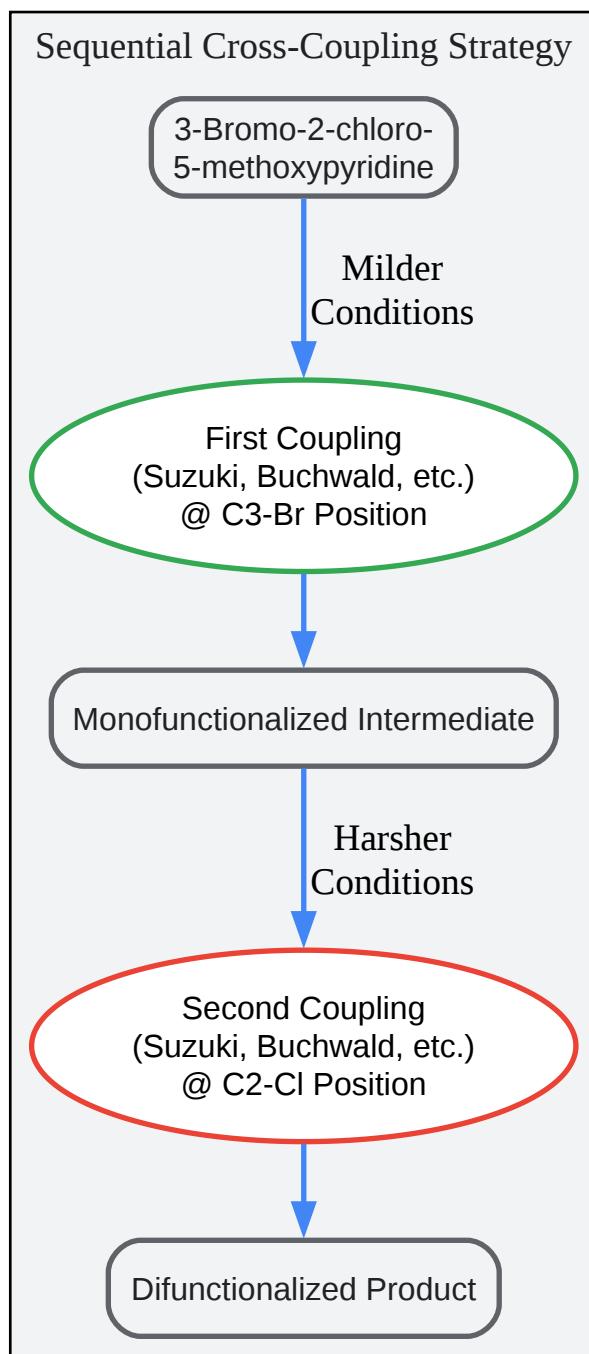
Experimental Protocol: Synthesis via Electrophilic Bromination[7]

This protocol describes the synthesis from commercially available starting materials.

Materials:

- 5-chloro-2-methoxypyridine
- Bromine
- Sodium acetate
- Glacial acetic acid
- Diethyl ether
- 1N Sodium hydroxide (aq.)
- 4% Sodium bisulfite (aq.)
- Magnesium sulfate (anhydrous)

Step-by-Step Procedure:

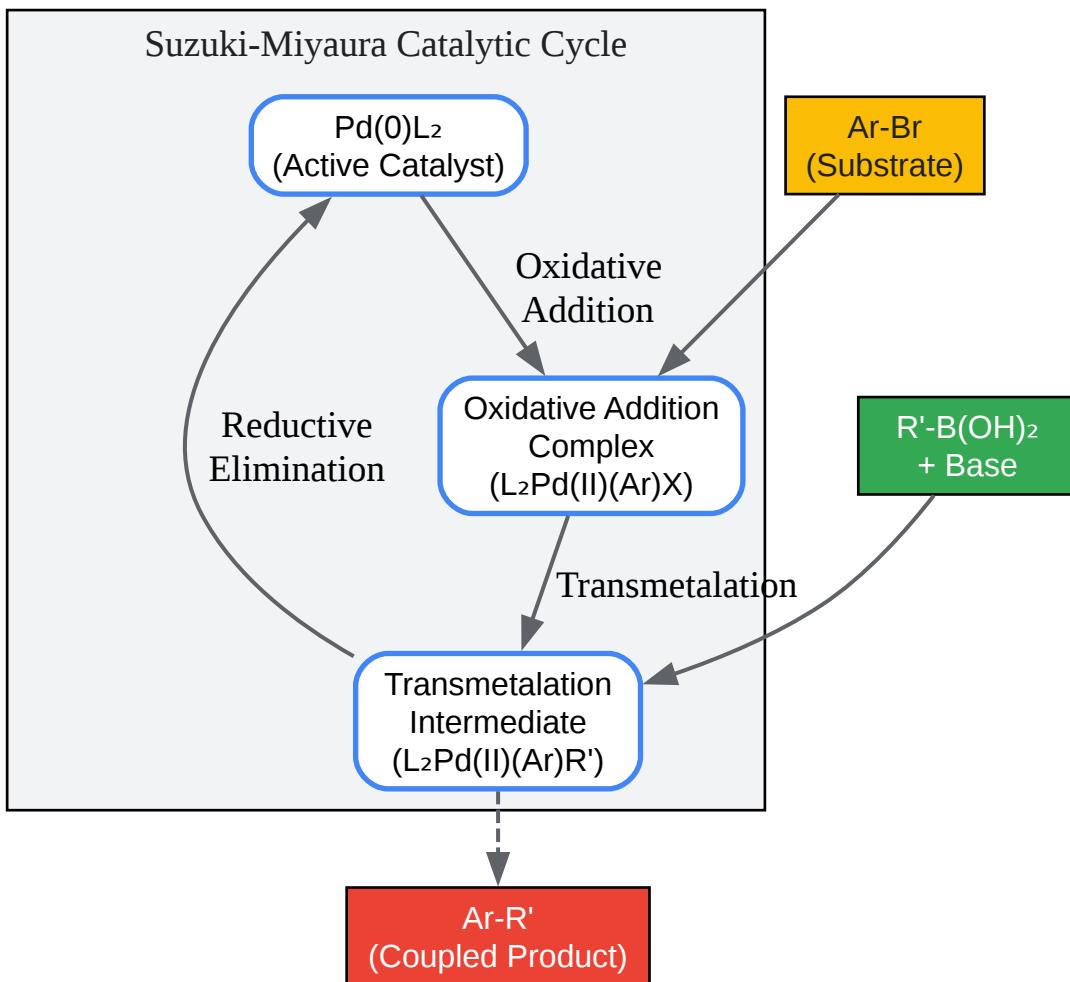

- Prepare Bromine Solution: In a fume hood, carefully and slowly add bromine (1.5 mL, 29.28 mmol) to 7 mL of glacial acetic acid.
- Prepare Substrate Solution: In a separate reaction flask equipped with a magnetic stirrer and reflux condenser, dissolve 5-chloro-2-methoxypyridine (2.1 g, 14.63 mmol) and sodium acetate (1.2 g, 14.63 mmol) in 7 mL of glacial acetic acid.
- Reaction Execution: Slowly add the bromine solution from Step 1 to the substrate solution at room temperature.
- Heating: Heat the resulting reaction mixture to 80°C and stir for 6 hours. Monitor the reaction progress by TLC or LC-MS.
- Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Transfer the mixture to a separatory funnel and dilute with diethyl ether and water.
- Extraction and Washing: Separate the organic layer. Wash the organic layer sequentially with 1N aqueous sodium hydroxide and then with 4% aqueous sodium bisulfite solution to

quench any remaining bromine.

- Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
- Purification: Purify the crude residue by flash column chromatography (eluting with 100% hexane) to yield **3-Bromo-2-chloro-5-methoxypyridine** as a white solid (Typical yield: ~64%).^[7]

Chemical Reactivity: A Tale of Two Halogens

The synthetic power of **3-Bromo-2-chloro-5-methoxypyridine** stems from the differential reactivity of the C-Br and C-Cl bonds, particularly in palladium-catalyzed cross-coupling reactions. The carbon-bromine bond is weaker and therefore more susceptible to oxidative addition by a Pd(0) catalyst than the stronger carbon-chlorine bond.^[4] This reactivity gap allows for selective functionalization at the C-3 position while preserving the C-2 chloro-substituent for a potential second, distinct coupling event under more forcing conditions.

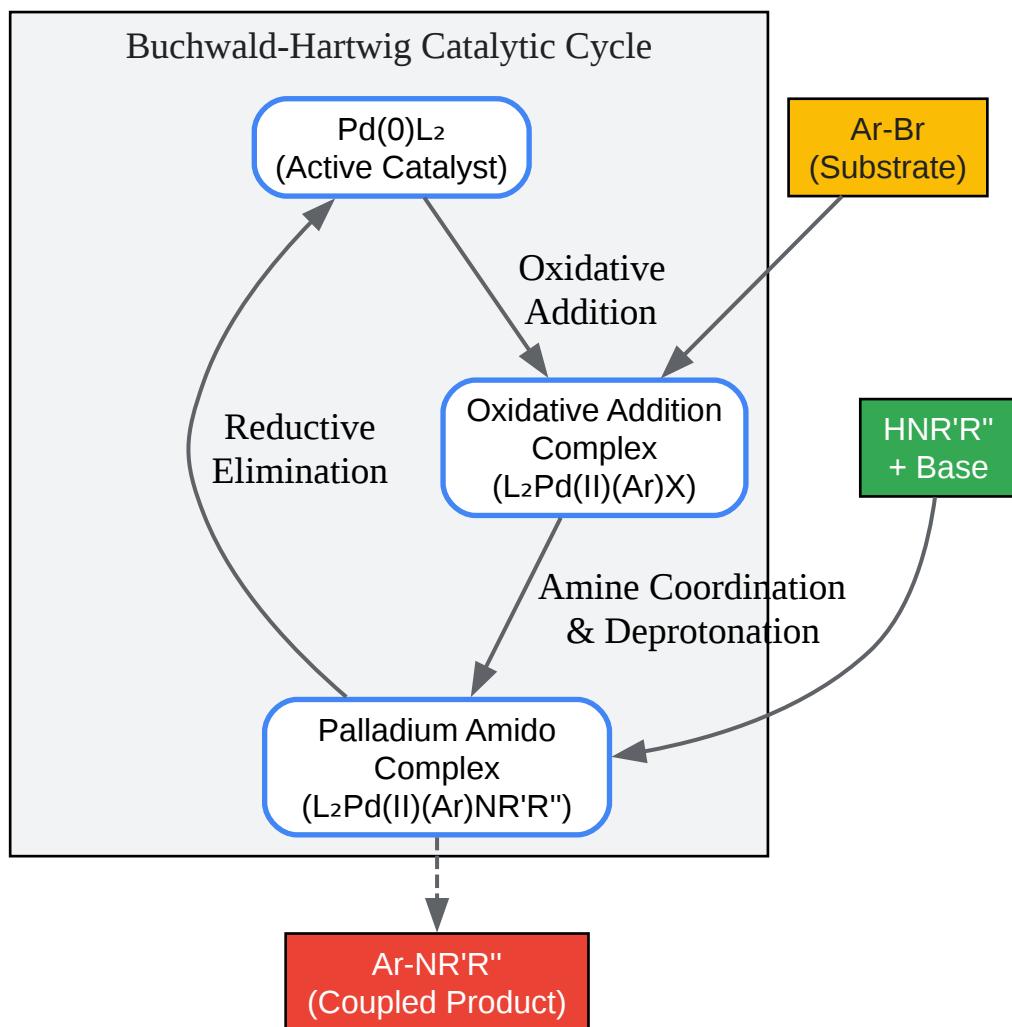


[Click to download full resolution via product page](#)

Caption: Sequential functionalization workflow for **3-Bromo-2-chloro-5-methoxypyridine**.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction is a robust and widely used method for forming carbon-carbon bonds.^{[8][9]} With **3-Bromo-2-chloro-5-methoxypyridine**, this reaction proceeds selectively at the C-3 position, coupling the pyridine core with a variety of aryl, heteroaryl, or vinyl boronic acids or esters. This transformation is fundamental for building the biaryl and hetero-biaryl motifs prevalent in many kinase inhibitors and other targeted therapeutics.^{[4][10]}


[Click to download full resolution via product page](#)

Caption: Generalized catalytic cycle for Suzuki-Miyaura cross-coupling.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The formation of carbon-nitrogen bonds is equally critical in pharmaceutical synthesis. The Buchwald-Hartwig amination provides a powerful means to couple aryl halides with a wide range of primary and secondary amines.^{[11][12]} This reaction, when applied to **3-Bromo-2-**

chloro-5-methoxypyridine, again occurs selectively at the C-3 position, enabling the synthesis of diverse 3-amino-2-chloro-5-methoxypyridine derivatives, which are key intermediates for many biologically active compounds.[13][14]

[Click to download full resolution via product page](#)

Caption: Generalized catalytic cycle for Buchwald-Hartwig amination.

Applications in Drug Discovery

3-Bromo-2-chloro-5-methoxypyridine is not merely a chemical curiosity; it is a workhorse intermediate in the synthesis of high-value compounds across multiple therapeutic areas. Its structure serves as a scaffold that can be elaborated to explore diverse chemical spaces efficiently.[2] It is frequently employed in the synthesis of:

- Kinase Inhibitors: The pyridine core is a common feature in molecules designed to target the ATP-binding site of kinases, a critical class of enzymes in cancer and inflammation signaling pathways.
- Anti-Inflammatory and Anti-Cancer Agents: This building block is used to construct novel molecules for screening and development in oncology and immunology.[15][16]
- Agrochemicals: The substituted pyridine motif is also integral to the design of modern pesticides and herbicides, where it contributes to the creation of more potent and selective active ingredients.[2][3]

Detailed Experimental Protocols

The following protocols are generalized procedures based on established methods for similar substrates and serve as an excellent starting point for optimization.[4][14][17]

Protocol 1: Suzuki-Miyaura Coupling at the C-3 Position

Objective: To couple an arylboronic acid with **3-Bromo-2-chloro-5-methoxypyridine**.

Materials:

- **3-Bromo-2-chloro-5-methoxypyridine** (1.0 equiv)
- Arylboronic acid (1.2 equiv)
- Palladium(II) acetate $[\text{Pd}(\text{OAc})_2]$ (2 mol%)
- SPhos (4 mol%)
- Potassium phosphate (K_3PO_4), finely powdered (2.0 equiv)
- 1,4-Dioxane/water (4:1 v/v), degassed
- Ethyl acetate
- Brine

Step-by-Step Procedure:

- Reaction Setup: To a flame-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add **3-Bromo-2-chloro-5-methoxypyridine**, the arylboronic acid, SPhos, and the finely powdered potassium phosphate.
- Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
- Catalyst Addition: Under a positive pressure of inert gas, add the palladium(II) acetate.
- Solvent Addition: Add the degassed 1,4-dioxane/water solvent mixture via syringe.
- Reaction Execution: Heat the reaction mixture to 100°C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 12-24 hours).
- Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and water.
- Extraction: Transfer to a separatory funnel and separate the layers. Extract the aqueous layer twice more with ethyl acetate.
- Washing and Drying: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
- Purification: Purify the crude residue by flash column chromatography on silica gel to obtain the desired coupled product.

Protocol 2: Buchwald-Hartwig Amination at the C-3 Position

Objective: To couple a primary or secondary amine with **3-Bromo-2-chloro-5-methoxypyridine**.

Materials:

- **3-Bromo-2-chloro-5-methoxypyridine** (1.0 equiv)

- Amine coupling partner (1.2 equiv)
- Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (1-2 mol%)
- (±)-BINAP or other suitable phosphine ligand (2-4 mol%)
- Sodium tert-butoxide (NaOt-Bu) (1.4 equiv)
- Anhydrous Toluene, degassed

Step-by-Step Procedure:

- Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere, add the palladium precursor (Pd₂(dba)₃), the phosphine ligand, and the sodium tert-butoxide.
- Reagent Addition: Add **3-Bromo-2-chloro-5-methoxypyridine** and the amine coupling partner to the flask.
- Solvent Addition: Add anhydrous, degassed toluene via syringe to achieve a typical concentration of 0.1-0.2 M with respect to the limiting reagent.
- Reaction Execution: Seal the flask and heat the mixture with vigorous stirring to 80-110°C. Monitor the reaction progress by TLC or LC-MS.
- Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and quench carefully with water.
- Filtration (Optional): If solids are present, filter the mixture through a pad of Celite®, washing the pad with ethyl acetate.
- Extraction and Washing: Transfer the filtrate to a separatory funnel, wash with water and then with brine.
- Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purification: Purify the crude residue by flash column chromatography on silica gel to yield the desired N-substituted product.

Conclusion

3-Bromo-2-chloro-5-methoxypyridine is a highly valuable and versatile building block in modern organic synthesis. Its primary advantage lies in the predictable and selective reactivity of its C-3 bromine atom in palladium-catalyzed cross-coupling reactions, allowing for the initial construction of C-C or C-N bonds while retaining the C-2 chlorine atom for subsequent transformations. This strategic handle enables chemists to rapidly and efficiently build molecular complexity, making it an indispensable tool in the quest for novel therapeutics and advanced materials. A thorough understanding of its properties and reactivity, as outlined in this guide, is key to unlocking its full synthetic potential.

References

- A Simple, Modular Synthesis of Substituted Pyridines - PMC - NIH. (n.d.).
- 3-Bromo-5-chloro-2-methoxy-pyridine | 102830-75-1. J&K Scientific. (n.d.).
- Synthesis, Reactions and Medicinal Uses of Pyridine and Basicity of Pyridine. Pharmaguideline. (n.d.).
- Pyridine in Pharmaceutical Science and Medicinal Compound Synthesis. Sarchem Labs. (n.d.).
- 3-Bromo-5-chloro-2-methoxy-pyridine. Chem-Impex. (n.d.).
- The Essential Role of 3-Bromo-5-chloro-2-methoxypyridine in Modern Chemical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. (n.d.).
- 3-Bromo-5-chloro-2-methoxypyridine: A Versatile Intermediate for Agrochemicals, Pharmaceuticals, and Dyes. NINGBO INNO PHARMCHEM CO.,LTD. (n.d.).
- Pyridine: the scaffolds with significant clinical diversity. RSC Publishing. (2022).
- Synthesis of substituted pyridines. ResearchGate. (n.d.).
- Application Notes and Protocols: The Role of 3-Chloro-5-fluoro-2-methoxypyridine in Medicinal Chemistry. Benchchem. (n.d.).
- Application Notes and Protocol: Buchwald-Hartwig Amination of 3-Bromo-5-methoxypyridine. Benchchem. (n.d.).
- A Researcher's Guide to 3-Bromo-5-methoxypyridine: A Cost-Benefit Analysis in Synthesis. Benchchem. (n.d.).
- 3-Bromo-5-methoxypyridine synthesis. ChemicalBook. (n.d.).
- Technical Support Center: Suzuki-Miyaura Coupling of 3-Bromo-5-methoxypyridine. Benchchem. (n.d.).
- Buchwald–Hartwig amination. Wikipedia. (n.d.).
- An In-depth Technical Guide to 3-Bromo-5-methoxypyridine: Chemical Properties and Synthetic Applications. Benchchem. (n.d.).

- Buchwald-Hartwig Amination. Chemistry LibreTexts. (2023).
- (a) Preparation of 3-bromo-2-chloro-5-formylpyridine. PrepChem.com. (n.d.).
- Buchwald-Hartwig Cross-Coupling. J&K Scientific LLC. (2021).
- 3-Bromo-5-methoxypyridine. Chem-Impex. (n.d.).
- Application Note and Protocol: Buchwald-Hartwig Amination of 3-Bromo-2-methylpyridine. Benchchem. (n.d.).
- Suzuki reaction. Wikipedia. (n.d.).
- Application Notes and Protocols for Suzuki Coupling of 3-Chloro-5-fluoro-2-methoxypyridine. Benchchem. (n.d.).
- Suzuki Coupling. Organic Chemistry Portal. (n.d.).
- US5436344A - 3-bromo-5-chloro-pyridines used as intermediates in the synthesis of azatetralones. Google Patents. (n.d.).
- 3-BROMO-5-CHLORO-2-METHOXY-PYRIDINE | 102830-75-1. ChemicalBook. (2025).
- 1033202-44-6|**3-Bromo-2-chloro-5-methoxypyridine**|BLD Pharm. (n.d.).
- Suzuki-Miyaura Coupling. Chemistry LibreTexts. (2024).
- 3-Bromo-5-chloro-2-methoxypyridine, 5G. Labscoop. (n.d.).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. Pyridine: the scaffolds with significant clinical diversity - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01571D [pubs.rsc.org]
- 2. nbino.com [nbino.com]
- 3. nbino.com [nbino.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. 1033202-44-6|3-Bromo-2-chloro-5-methoxypyridine|BLD Pharm [bldpharm.com]
- 6. 3-Bromo-5-chloro-2-methoxypyridine, 5G | Labscoop [labscoop.com]
- 7. 3-BROMO-5-CHLORO-2-METHOXY-PYRIDINE | 102830-75-1 [chemicalbook.com]
- 8. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 9. chem.libretexts.org [chem.libretexts.org]

- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. jk-sci.com [jk-sci.com]
- 16. chemimpex.com [chemimpex.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- To cite this document: BenchChem. [3-Bromo-2-chloro-5-methoxypyridine literature review and key papers]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1522292#3-bromo-2-chloro-5-methoxypyridine-literature-review-and-key-papers]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com